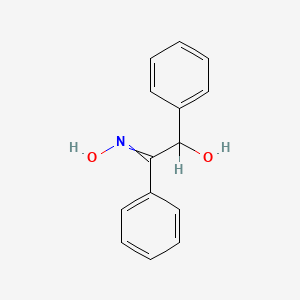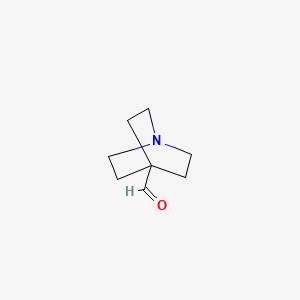
Monomethyl auristatin E intermediate-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethyl auristatin E intermediate-3 is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is often referred to as Z-L-isoleucine or Cbz-L-isoleucine in scientific literature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monomethyl auristatin E intermediate-3 is typically synthesized through the reaction of L-isoleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of N-benzyloxycarbonyl-L-isoleucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure consistency and efficiency. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Monomethyl auristatin E intermediate-3 undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions.
Reduction: The compound can be reduced to L-isoleucine using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: L-isoleucine and benzyl alcohol.
Reduction: L-isoleucine.
Substitution: Derivatives of L-isoleucine with different protecting groups.
Applications De Recherche Scientifique
Monomethyl auristatin E intermediate-3 is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The primary function of N-benzyloxycarbonyl-L-isoleucine is to protect the amino group of isoleucine during peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions to yield the desired peptide or protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyloxycarbonyl-L-leucine
- N-Benzyloxycarbonyl-L-valine
- N-Benzyloxycarbonyl-L-alanine
Uniqueness
Monomethyl auristatin E intermediate-3 is unique due to its specific side chain structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides that require precise control over the spatial arrangement of amino acids .
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17) |
Clé InChI |
JSHXJPFZKBRLFU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B8816948.png)






![2-(4-(Chloromethyl)phenyl)benzo[d]oxazole](/img/structure/B8817008.png)
